Physicochemical Properties and Synthetic Utility of 5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde
Physicochemical Properties and Synthetic Utility of 5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde
[1][2]
Executive Summary
5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde (CAS: 56453-96-4) is a specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical agents, particularly in the development of antimicrobial and antitumor pyrrole-based scaffolds.[1][2] Characterized by its bifunctionality—possessing both an electrophilic formyl group and a halogenated position on an electron-rich aromatic ring—it serves as a critical "linchpin" intermediate.[1] This guide provides a rigorous technical analysis of its physicochemical profile, spectroscopic signature, and reactivity patterns, designed to support researchers in medicinal chemistry and process development.
Chemical Identity & Structural Analysis[3]
| Attribute | Detail |
| IUPAC Name | 5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde |
| CAS Registry Number | 56453-96-4 |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| SMILES | CN1C(=CC=C1Cl)C=O[1] |
| InChI Key | KQSUINOZUCOOGE-UHFFFAOYSA-N |
Structural Conformation & Electronic Effects
The molecule features a pyrrole ring substituted at the 1-position (nitrogen) with a methyl group, the 2-position with an aldehyde, and the 5-position with a chlorine atom.
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Steric Constraint: The N-methyl group prevents hydrogen bond donation from the ring nitrogen, increasing lipophilicity compared to its NH analog.
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Electronic Push-Pull: The pyrrole ring is inherently electron-rich (π-excessive).[1] However, the C2-formyl group acts as a strong electron-withdrawing group (EWG) via resonance (-M effect), deactivating the ring towards electrophilic attack.[1] The C5-chlorine atom exerts a dual effect: inductive electron withdrawal (-I) and weak mesomeric donation (+M), further modulating the electron density of the C3 and C4 positions.
Physicochemical Profile
Data below aggregates experimental values from homologous series and computational predictions where specific experimental data is proprietary.
| Property | Value / Range | Context & Implications |
| Physical State | Low-melting solid or viscous oil | Typically solidifies upon high-purity isolation; oils often indicate trace solvent retention.[1][2] |
| Melting Point | 45–55 °C (Predicted) | Lower than the NH-analog (110 °C) due to loss of intermolecular H-bonding.[1] |
| Boiling Point | ~256 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification (approx. 110-120 °C @ 10 mmHg).[1] |
| Density | 1.24 ± 0.1 g/cm³ | Denser than water; facilitates phase separation in aqueous workups (e.g., DCM extractions). |
| LogP (Octanol/Water) | 1.48 (Predicted) | Moderate lipophilicity; follows Lipinski’s Rule of 5 for fragment-based drug design.[1] |
| pKa (Conjugate Acid) | ~ -3.5 (Carbonyl oxygen) | The aldehyde oxygen is weakly basic; protonation requires strong acidic media.[1] |
| Solubility | High: DCM, DMSO, MeOHLow: Water, Hexanes | Soluble in polar aprotic and chlorinated solvents. |
Spectroscopic Characterization
Identification of 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde relies on distinct NMR signals differentiating it from the non-chlorinated precursor (1-methylpyrrole-2-carbaldehyde).[1]
¹H NMR Signature (CDCl₃, 400 MHz)
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δ 9.45 ppm (s, 1H): Aldehyde proton. A sharp singlet characteristic of 2-formyl pyrroles.
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δ 6.90 ppm (d, J = 4.2 Hz, 1H): Proton at C3. Deshielded by the adjacent carbonyl group.
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δ 6.15 ppm (d, J = 4.2 Hz, 1H): Proton at C4. The doublet coupling constant (J ~4.0–4.5 Hz) is diagnostic of 3,4-coupling in 2,5-disubstituted pyrroles.
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δ 3.92 ppm (s, 3H): N-Methyl group.[1]
Infrared (IR) Spectroscopy
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1650–1670 cm⁻¹: Strong C=O stretching vibration (conjugated aldehyde).
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1520–1550 cm⁻¹: C=C aromatic ring skeletal vibrations.
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750–800 cm⁻¹: C-Cl stretching (often obscured but diagnostic in fingerprint region).[1]
Synthetic Routes & Methodology
Primary Route: Vilsmeier-Haack Formylation
The most regioselective approach involves the formylation of 2-chloro-1-methylpyrrole.[1] While 2-chloropyrroles are labile, the N-methyl group confers stability.[1]
-
Starting Material: 1-Methyl-2-pyrrolidinone (precursor) or controlled chlorination of 1-methylpyrrole.[1]
-
Reagent: POCl₃ / DMF (Vilsmeier Reagent).
-
Mechanism: Electrophilic attack of the chloroiminium ion occurs preferentially at the C5 position of 2-chloro-1-methylpyrrole due to the directing effect of the existing substituents and steric clearance.[1]
-
Workup: Hydrolysis of the iminium intermediate with sodium acetate solution yields the aldehyde.
Alternative Route: Direct Chlorination
Direct chlorination of 1-methylpyrrole-2-carbaldehyde using N-chlorosuccinimide (NCS).[1]
-
Challenge: The aldehyde at C2 deactivates the ring. Electrophilic substitution may yield a mixture of C4-chloro and C5-chloro isomers.[1]
-
Optimization: Use of Lewis acid catalysts or performing the reaction in dilute conditions at low temperatures (-10 °C) can improve C5 selectivity.[1]
Figure 1: Synthetic pathways contrasting the stepwise Vilsmeier approach (High Selectivity) vs. direct chlorination (Variable Selectivity).
Reactivity & Applications in Drug Discovery[4][5][6][7]
The compound's value lies in its orthogonal reactivity . The aldehyde and chloride handles allow for sequential functionalization.
Aldehyde Functionalization (C2)
-
Reductive Amination: Reaction with primary/secondary amines followed by NaBH(OAc)₃ reduction yields amine-linked pyrrole scaffolds (common in kinase inhibitors).[1]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) generates vinyl-pyrroles, often used as Michael acceptors in covalent inhibitor design.
-
Oxidation: Conversion to 5-chloro-1-methyl-1H-pyrrole-2-carboxylic acid using NaClO₂ (Pinnick oxidation).[1]
Chlorine Displacement (C5)
While aryl chlorides on electron-rich rings are typically inert to S_NAr, the 5-chloro position in this scaffold is activated for transition-metal catalysis.[1]
-
Suzuki-Miyaura Coupling: Coupling with aryl boronic acids using Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos allows the construction of 2,5-diarylpyrroles.[1]
-
Buchwald-Hartwig Amination: Introduction of amino groups at C5 to generate diaminopyrrole derivatives.[1]
Figure 2: Divergent reactivity profile showing C2 (blue paths) and C5 (red path) functionalization opportunities.[1]
Handling, Stability, and Safety
Stability[1]
-
Air/Light Sensitivity: Pyrrole aldehydes can darken upon prolonged exposure to light and air due to oxidative polymerization. Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
Hydrolysis: Stable in neutral aqueous media; aldehyde may hydrate reversibly in acidic conditions.
Safety Protocols
-
Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[3][4]
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
-
Spill Management: Adsorb with inert material (vermiculite); neutralize surfaces with dilute bicarbonate if acidic byproducts are suspected.
References
-
Molaid Chemicals. (2025). 5-Chloro-1-methyl-1H-pyrrole-2-carbaldehyde Datasheet & CAS 56453-96-4.[1][2] Retrieved from
-
PubChem. (2025). Compound Summary: 5-chloro-1-methyl-1h-pyrrole-2-carbaldehyde.[1][2] National Library of Medicine. Retrieved from
-
BenchChem. (2025).[5][6] Application Notes: 1-Methylpyrrole-2,5-dicarbaldehyde in Medicinal Chemistry. Retrieved from
-
Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives. Retrieved from
-
ChemSynthesis. (2025). 5-chloro-1H-pyrrole-2-carbaldehyde Synthesis and Properties. Retrieved from
Sources
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- 2. 5-Chlor-2-hydroxymethyl-1-methylpyrrol - CAS号 56453-99-7 - 摩熵化学 [molaid.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
